molecular formula C23H22BrNO6 B10958737 ethyl 2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B10958737
M. Wt: 488.3 g/mol
InChI Key: RACGHSICEIFOCC-UHFFFAOYSA-N
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Description

ETHYL 2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Formation of the furan ring: This step involves the reaction of appropriate starting materials under acidic or basic conditions to form the furan ring.

    Coupling reactions: The furan ring is then coupled with other intermediates through reactions such as Suzuki or Heck coupling.

    Cyclization: The final step involves cyclization to form the chromene ring, which is achieved under specific conditions, often involving the use of catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are common practices to enhance yield and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine or amino groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles or electrophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Biological Research: It is used in studies investigating its effects on various biological systems, including its potential as an anti-inflammatory or anticancer agent.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-AMINO-4-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE
  • ETHYL 2-AMINO-4-{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE lies in its specific substitution pattern and the presence of multiple functional groups

Properties

Molecular Formula

C23H22BrNO6

Molecular Weight

488.3 g/mol

IUPAC Name

ethyl 2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

InChI

InChI=1S/C23H22BrNO6/c1-2-28-23(27)21-20(19-16(26)4-3-5-17(19)31-22(21)25)18-11-10-15(30-18)12-29-14-8-6-13(24)7-9-14/h6-11,20H,2-5,12,25H2,1H3

InChI Key

RACGHSICEIFOCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(O3)COC4=CC=C(C=C4)Br)C(=O)CCC2)N

Origin of Product

United States

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